molecular formula C18H16BrN3O4 B2842010 Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 683779-02-4

Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2842010
CAS RN: 683779-02-4
M. Wt: 418.247
InChI Key: YRYJXNDVKWRFKL-UHFFFAOYSA-N
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Description

“Allyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a compound that belongs to the class of pyrimidines . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound has been synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol were treated with concentrated hydrochloric acid and heated to reflux . The reaction mass was then poured into crushed ice, and extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound was established using single crystal X-ray diffraction (SCXRD) . In the crystal packing, the molecules are linked via N2–H2 A ···N1 and N2–H2 B ···O2, which results in the adjacent R (_ {2}^ {2}) (12) and R (_ {4}^ {2}) (20) centrosymmetric dimers running parallel to “ bc ” plane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions involving the use of phosphorus oxychloride at 105°C . The reaction mass was then poured into crushed ice, and extracted with ethyl acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure, which was established using SCXRD . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .

Scientific Research Applications

Antiviral and Antibacterial Applications

Pyrimidine derivatives have been investigated for their antiviral properties. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted with various groups have shown marked inhibitory activity against retroviruses in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003). Additionally, pyrimidine derivatives have exhibited high in vitro antibacterial activity against anaerobic organisms, suggesting their utility in combating bacterial infections (Roth et al., 1989).

Enzyme Inhibition

Some pyrimidine compounds have been identified as inhibitors of carbonic anhydrase isoenzymes, which play a critical role in various physiological processes. These inhibitors could have therapeutic applications in conditions such as glaucoma, epilepsy, and cancer (Boztaş et al., 2015).

Synthetic Applications

Pyrimidine and its derivatives are valuable intermediates in organic synthesis, offering pathways to a variety of complex molecules. For example, pyrimidine derivatives have been used as building blocks in the synthesis of diverse heterocyclic compounds, demonstrating their versatility in organic synthesis (Sharma & Mahajan, 1997).

Mechanism of Action

The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

properties

IUPAC Name

prop-2-enyl 5-(4-bromophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4/c1-3-8-26-17(24)12-9(2)20-15-14(16(23)22-18(25)21-15)13(12)10-4-6-11(19)7-5-10/h3-7,13H,1,8H2,2H3,(H3,20,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYJXNDVKWRFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC=C(C=C3)Br)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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